molecular formula C6H11F3O3S B1627463 2,2-Dimethylpropyl trifluoromethanesulfonate CAS No. 66687-89-6

2,2-Dimethylpropyl trifluoromethanesulfonate

Cat. No.: B1627463
CAS No.: 66687-89-6
M. Wt: 220.21 g/mol
InChI Key: DAYGMTZDTVBMPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl trifluoromethanesulfonate typically involves the reaction of 2,2-dimethylpropanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:

2,2-Dimethylpropanol+Trifluoromethanesulfonic anhydride2,2-Dimethylpropyl trifluoromethanesulfonate+By-products\text{2,2-Dimethylpropanol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} 2,2-Dimethylpropanol+Trifluoromethanesulfonic anhydride→2,2-Dimethylpropyl trifluoromethanesulfonate+By-products

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the anhydrous conditions and precise temperature control required for the reaction .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding triflates.

    Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions.

Major Products

    Nucleophilic Substitution: The major products are triflate esters or triflate amides, depending on the nucleophile used.

    Elimination: The major products are alkenes.

Scientific Research Applications

2,2-Dimethylpropyl trifluoromethanesulfonate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl trifluoromethanesulfonate involves the formation of a highly reactive triflate intermediate. This intermediate can undergo nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the nucleophile or base used. The triflate group acts as a good leaving group, facilitating these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylpropyl trifluoromethanesulfonate is unique due to its high reactivity and versatility as a reagent in organic synthesis. Its ability to introduce the triflate group into various organic molecules makes it a valuable tool in synthetic chemistry. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

2,2-dimethylpropyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O3S/c1-5(2,3)4-12-13(10,11)6(7,8)9/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYGMTZDTVBMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576985
Record name 2,2-Dimethylpropyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66687-89-6
Record name 2,2-Dimethylpropyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add trifluoromethanesulphonic anhydride (1.12 mL, 6.8 mmol) to a solution of neopentylalcohol (0.5 g, 5.7 mmol) and 2,6-lutidine (0.7 mL, 6.8 mmol) in dichloromethane (10 mL) at −78° C. and stir for 1 hour. Add water to quench the reaction, separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 1:4 hexane:dichloromethane) to give the desired compound as an oil (0.9 g, 72% yield).
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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